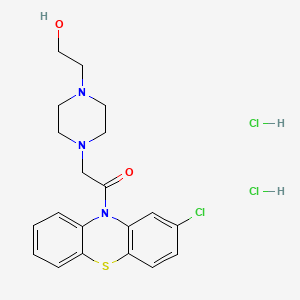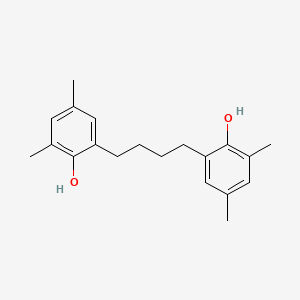![molecular formula C22H14O8 B13738688 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is an aromatic dicarboxylic acid derivative. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various coordination polymers and metal-organic frameworks. Its structure consists of a terephthalic acid core with two phenyl groups substituted at the 2 and 5 positions, each bearing a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves multi-step organic reactions. One common method includes the reaction of terephthalic acid with substituted benzene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, solvothermal reactions involving flexible aromatic linkers and metal salts can yield metal-organic frameworks with this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including esterification and subsequent hydrolysis. The process is optimized to ensure high efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, including polymers and resins, which have applications in coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism by which 2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions to form stable complexes. These complexes can exhibit unique properties, such as luminescence or magnetic behavior, due to the interaction between the metal ions and the aromatic rings . The molecular targets and pathways involved vary depending on the specific metal ions and the structure of the resulting complexes.
Comparación Con Compuestos Similares
Similar Compounds
Terephthalic Acid: A simpler aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET).
2,5-Furandicarboxylic Acid: A bio-based alternative to terephthalic acid with applications in sustainable polymer production.
Bis(3,5-dicarboxyphenyl)terephthalamide: A related compound used in the synthesis of metal-organic frameworks with similar structural features.
Uniqueness
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. These properties make it particularly useful in the design of coordination polymers and metal-organic frameworks with tailored functionalities.
Propiedades
Fórmula molecular |
C22H14O8 |
|---|---|
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-7-15(21(27)28)17(9-13)11-1-2-12(4-3-11)18-10-14(20(25)26)6-8-16(18)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
Clave InChI |
WQLZLYNBQDKQTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


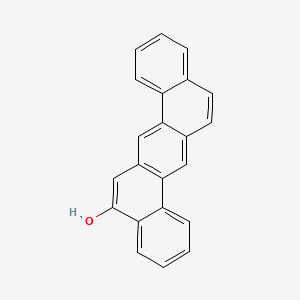

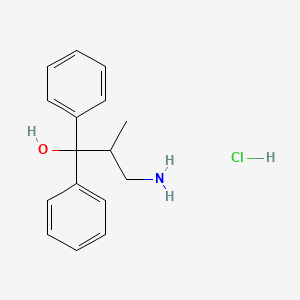


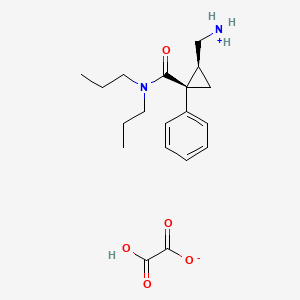

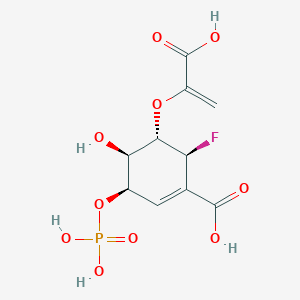
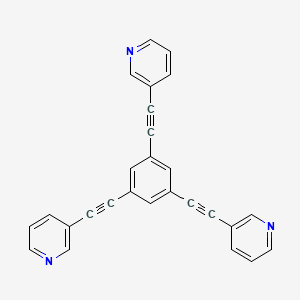
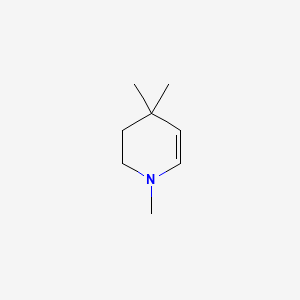
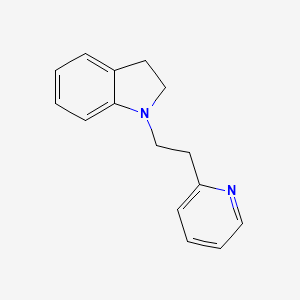
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
